molecular formula C17H17Cl3N2O B11708422 N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11708422
M. Wt: 371.7 g/mol
InChI Key: QBUURAORZCYTPP-UHFFFAOYSA-N
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Description

N-[1-(Benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic amide derivative featuring a trichloroethylamine backbone substituted with a benzylamino group and a 3-methylbenzamide moiety. The compound’s trichloroethyl group and benzamide scaffold suggest possible roles in coordination chemistry, catalysis, or as a precursor in heterocyclic synthesis .

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-12-6-5-9-14(10-12)15(23)22-16(17(18,19)20)21-11-13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

QBUURAORZCYTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with amino acid residues in proteins, while the trichloroethyl group can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Core Structural Differences

The target compound shares structural motifs with several benzamide derivatives, but key distinctions include:

Compound Name Substituents/Functional Groups Key Features
N-[1-(Benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide Benzylamino, trichloroethyl, 3-methylbenzamide Electron-withdrawing Cl₃ group; potential for N–H hydrogen bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl, 3-methylbenzamide N,O-bidentate directing group; used in metal-catalyzed C–H functionalization
Zn(II) complex with N-[Bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide Phosphoryl, benzylamino, trichloroacetamide Coordinated to Zn(II); exhibits tetrahedral geometry

Physicochemical Properties

  • Solubility and Stability: The trichloroethyl group in the target compound likely increases hydrophobicity compared to the hydroxy-substituted analog . However, the benzylamino group may enhance solubility in polar aprotic solvents.
  • Spectroscopic Characterization :
    • NMR : Similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s ¹H NMR would show aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.4 ppm), and NH signals (δ 5.5–6.5 ppm) .
    • IR : Expected peaks include amide C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

Coordination and Catalytic Potential

  • N,O-Bidentate Directing Groups : The hydroxy-dimethyl analog facilitates metal-catalyzed C–H activation due to its ability to coordinate transition metals like Pd or Cu . By contrast, the target compound’s trichloroethyl group may hinder coordination but could stabilize radical intermediates.
  • Metal Complexation : The Zn(II) complex demonstrates that trichloroacetamide derivatives can form stable metal complexes, suggesting the target compound might exhibit similar behavior with softer Lewis acids (e.g., Ag⁺ or Au³⁺).

Biological Activity

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.

Molecular Characteristics:

  • Molecular Formula: C16H14Cl4N2O
  • Molecular Weight: 392.1 g/mol
  • IUPAC Name: N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide
  • Canonical SMILES: C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

These properties indicate that the compound has a complex structure with multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: 3-methylbenzoyl chloride and N-(benzylamino)-2,2,2-trichloroethanamine.
  • Reaction Conditions: The reaction is conducted in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed. The mixture is stirred at room temperature for several hours to ensure complete conversion.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • The benzylamino group may interact with various enzymes or receptors, potentially inhibiting or modulating their activity.
  • The trichloroethyl group enhances lipophilicity, facilitating cellular membrane penetration.
  • The chlorobenzamide moiety contributes to the compound's stability and reactivity.

Anticancer Potential

Research indicates that derivatives of benzamide compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide scaffold can enhance cytotoxicity against cancer cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of certain benzamide derivatives against oxidative stress and apoptosis in neuronal cells. These compounds can modulate signaling pathways involved in cell survival and death, making them candidates for neurodegenerative disease treatments .

Case Studies

  • In Vitro Studies:
    • A study demonstrated that this compound exhibited significant cytotoxic effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound showed an EC50 value of 0.1 ± 0.01 μM for protecting β-cell viability against ER stress-induced apoptosis .
  • Animal Models:
    • In animal models of diabetes, administration of this compound led to improved insulin secretion and reduced blood glucose levels, suggesting its potential as a therapeutic agent for managing diabetes-related complications .

Research Findings Table

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
NeuroprotectionModulation of apoptotic pathways in neuronal cells
Diabetes ManagementImproved β-cell function and insulin secretion

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